Sphingofungin F -

Sphingofungin F

Catalog Number: EVT-1582423
CAS Number:
Molecular Formula: C21H39NO6
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Sphingofungin F is primarily isolated from the fungus Paecilomyces variotii. This organism is known for producing various bioactive metabolites that can influence fungal growth and development. The ecological role of sphingofungins, including their thermotolerance properties, suggests a significant interaction between the fungus and its environment .

Classification

Sphingofungin F belongs to the class of polyketides, which are characterized by their complex structures derived from the polymerization of acetyl and propionyl units. This classification highlights its biosynthetic origin and potential for diverse biological activities .

Synthesis Analysis

Methods

Technical Details

Key steps in the synthesis include:

  • Decarboxylative cross-coupling: This reaction utilizes chiral sulfinyl imines combined with functionalized tartaric acid derivatives to form the core structure of sphingofungins.
  • Sharpless asymmetric epoxidation: This step is critical for establishing the necessary stereocenters in the compound.
  • Orthoamide-type Overman rearrangement: This reaction facilitates the formation of specific functional groups essential for the activity of Sphingofungin F .
Molecular Structure Analysis

Structure

Sphingofungin F features a complex molecular structure characterized by multiple stereocenters and functional groups that contribute to its biological activity. The specific stereochemistry is crucial, as even slight alterations can affect its function significantly .

Data

The molecular formula for Sphingofungin F is C₁₉H₃₅N₃O₄S, reflecting its intricate composition. The compound includes elements such as nitrogen and sulfur, which play vital roles in its mechanism of action against fungal pathogens.

Chemical Reactions Analysis

Reactions

Sphingofungin F undergoes several chemical reactions that are essential for its biological activity:

  • Inhibition of serine palmitoyltransferase: This enzyme is pivotal in sphingolipid biosynthesis, and Sphingofungin F acts as an inhibitor, disrupting normal cellular processes in fungi.
  • Interactions with other metabolic pathways: The compound's structure allows it to engage with various biological targets within fungal cells, leading to altered cell viability and growth inhibition .

Technical Details

The reactions involving Sphingofungin F are often studied using mass spectrometry and high-performance liquid chromatography to quantify its effects on target enzymes and assess its inhibitory potency against fungal growth .

Mechanism of Action

Process

The primary mechanism by which Sphingofungin F exerts its antifungal effects involves:

  1. Inhibition of sphingolipid biosynthesis: By targeting serine palmitoyltransferase, Sphingofungin F prevents the formation of key sphingolipid intermediates.
  2. Disruption of cellular signaling pathways: The inhibition leads to altered signaling cascades that can trigger apoptosis or cell cycle arrest in fungi.

Data

Studies have shown that Sphingofungin F exhibits potent antifungal activity against various pathogenic fungi, making it a candidate for further therapeutic development .

Physical and Chemical Properties Analysis

Physical Properties

Sphingofungin F is typically characterized by:

  • Appearance: It is often isolated as a white to off-white solid.
  • Solubility: The compound shows varying solubility in organic solvents, which is critical for formulation in pharmaceutical applications.

Chemical Properties

The chemical stability of Sphingofungin F under different pH conditions has been studied to determine its viability as a therapeutic agent. Its interactions with biological membranes also play a significant role in its efficacy as an antifungal agent .

Applications

Scientific Uses

Sphingofungin F has significant potential applications in:

  • Antifungal therapies: Its ability to inhibit sphingolipid biosynthesis makes it a promising candidate for treating fungal infections, particularly those resistant to conventional therapies.
  • Research tools: As a specific inhibitor of sphingolipid metabolism, it can be used to study cellular processes related to lipid signaling and metabolism in various organisms.
Biosynthesis Pathways and Genetic Regulation

Polyketide Synthase (PKS)-Dependent Biosynthetic Gene Clusters in Aspergillus fumigatus

Sphingofungin F is synthesized through a dedicated biosynthetic gene cluster (BGC) in the opportunistic human pathogen Aspergillus fumigatus. This cluster, designated the sph cluster, spans approximately 25 kb and encodes a coordinated set of enzymes responsible for the stepwise assembly of this potent serine palmitoyltransferase (SPT) inhibitor [1] [4]. The core scaffold formation is initiated by a multidomain polyketide synthase (PKS), SphB, which catalyzes the condensation of malonyl-CoA and methylmalonyl-CoA extender units with a starter acyl unit. SphB lacks a thioesterase domain, implying the requirement for downstream trans-acting enzymes to release the polyketide intermediate [1] [3]. The cluster organization exhibits classic features of fungal secondary metabolism BGCs, including co-localization and co-regulation of genes encoding modifying enzymes (e.g., oxidases, reductases, acetyltransferases) and a major facilitator superfamily (MFS) transporter implicated in product efflux or self-protection [1] [4]. Genomic analyses across diverse A. fumigatus strains reveal variations in sph cluster presence and composition, suggesting evolutionary plasticity and potential strain-specific differences in sphingofungin production capacity [4].

Table 1: Core Genes within the Sphingofungin F Biosynthetic Gene Cluster (sph cluster) in Aspergillus fumigatus

GeneProtein/FunctionRole in Sphingofungin F Biosynthesis
sphBPolyketide Synthase (PKS)Backbone assembly from acyl-CoA precursors
sphAAminotransferaseTransamination of PKS-derived keto-intermediate
sphF3-KetoreductaseStereospecific reduction of C3-keto group
sphHCytochrome P450 MonooxygenaseHydroxylation at undetermined position(s)
sphCMonooxygenaseFormation of C4 hydroxyl group
sphEAcetyl TransferaseO-Acetylation to form final sphingofungin variants
sphIUnknown FunctionCluster-associated; cytosolic localization observed
MFS geneMajor Facilitator Superfamily TransporterPutative efflux or self-protection

Role of Aminotransferase (SphA) and 3-Ketoreductase (SphF) in Backbone Assembly

Following the assembly of the polyketide chain by SphB, two key enzymes sculpt the nascent backbone into the characteristic sphingoid base-like structure of sphingofungins. The aminotransferase SphA catalyzes a transamination reaction, replacing a keto group on the SphB-derived polyketide with an amino group. This step is crucial for generating the 2-amino-1,3-diol motif that structurally mimics the endogenous sphingolipid precursor sphinganine, forming the intermediate later identified as the precursor to sphingofungin D [1] [10]. Subsequently, the 3-ketoreductase SphF performs a stereospecific reduction of a 3-keto group on this amino-polyketide intermediate. SphF utilizes NADPH as a cofactor and is responsible for establishing the critical 3R-hydroxyl stereochemistry characteristic of bioactive sphingofungins [1] [3]. This step yields the reduced intermediate, likely corresponding to sphingofungin C. Biochemical characterization indicates SphF exhibits high substrate specificity for the SphA-modified intermediate within the pathway [1]. The precise coordination and potential protein-protein interactions between SphB, SphA, and SphF remain areas of active investigation, but their sequential action is essential for constructing the bioactive core of sphingofungin F.

Compartmentalization of Biosynthesis: Endoplasmic Reticulum and Cytosolic Coordination

The biosynthesis of sphingofungin F is spatially segregated within the fungal cell, involving dynamic interplay between the cytosol and the endoplasmic reticulum (ER) membrane system. Fluorescent protein tagging and confocal microscopy studies have revealed distinct subcellular localizations for the enzymes involved:

  • Cytosolic Steps: The initial backbone assembly occurs primarily in the cytosol. SphB (or its catalytic domain, PksD, when full-length tagging failed) and the aminotransferase SphA localize predominantly to the cytosol, suggesting the condensation and transamination reactions occur in this compartment [1]. The monooxygenase SphC and the protein encoded by sphI (unknown function) are also cytosolic.
  • ER and ER-Derived Vesicle Steps: Later modifications occur in association with the ER and ER-derived vesicles. The cytochrome P450 monooxygenase SphH localizes to the perinuclear ER and mobile ER-derived vesicles. The acetyltransferase SphE, responsible for the terminal acetylation step, is also found in the ER and ER-derived vesicles. Crucially, the MFS transporter resides in the plasma membrane, ER, and mobile vesicles, suggesting its involvement in trafficking intermediates or the final product [1] [3].
  • Coordination and Trafficking: This compartmentalization necessitates the trafficking of pathway intermediates between the cytosol and the ER/vesicular system. The observed partial colocalization of SphA with the ER marker LcbA (subunit of SPT) hints at potential handoff points or dual localization for some enzymes. Time-lapse microscopy confirms that SphH-containing vesicles traffic towards hyphal tips and may fuse with the plasma membrane, potentially facilitating product secretion or further processing [1]. Peroxisomes were excluded as a compartment for sphingofungin biosynthesis [1]. This spatial organization partially overlaps with the sphingolipid biosynthesis pathway (located primarily in the ER), potentially facilitating the dual functions of SphA and SphF.

Table 2: Subcellular Localization of Sphingofungin Biosynthetic Enzymes in Aspergillus fumigatus

Enzyme/GenePrimary Subcellular LocalizationExperimental MethodSignificance
SphB (PksD domain)CytosolFluorescent tagging (GFP)Initial polyketide assembly compartment
SphAPredominantly Cytosol (occasional ER colocalization)Fluorescent tagging (GFP)Links cytosolic PKS step to downstream modifications
SphFWeak signals (not definitively localized)Fluorescent tagging (GFP)Presumed cytosolic based on activity context
SphHPerinuclear ER, ER-derived vesiclesFluorescent tagging (GFP), Time-lapseOxidative modifications in secretory system
SphCCytosolFluorescent tagging (GFP)Cytosolic hydroxylation
SphEER, ER-derived vesiclesFluorescent tagging (GFP)Terminal acetylation near site of potential export
SphICytosolFluorescent tagging (GFP)Unknown role in cytosolic phase
MFS TransporterPlasma membrane, ER, vesicles, punctaeFluorescent tagging (GFP), Time-lapsePutative product export or intermediate trafficking
LcbA (SPT marker)ER, ER-derived vesiclesFluorescent tagging (DsRed)Sphingolipid biosynthesis compartment (reference)

Evolutionary Adaptations: Dual-Function Enzymes in Sphingolipid Homeostasis and Self-Resistance

A remarkable evolutionary adaptation within the sph cluster is the bifunctionality of key enzymes, providing the producing fungus with a mechanism to counteract the inherent toxicity of sphingofungin F. Sphingofungins are potent inhibitors of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in conserved eukaryotic sphingolipid biosynthesis. Inhibition of SPT disrupts sphingolipid homeostasis, leading to cell death. Aspergillus fumigatus overcomes this threat through the dual metabolic roles of SphA (aminotransferase) and SphF (3-ketoreductase) [1] [3].

  • SphA and SphF in Sphingolipid Metabolism: Beyond their roles in sphingofungin assembly, SphA and SphF can functionally substitute for their counterparts in the core sphingolipid pathway. SphA can catalyze the transamination step converting 3-ketosphinganine to sphinganine, while SphF can reduce 3-ketosphinganine to dihydrosphingosine (sphinganine) [1]. This biochemical promiscuity allows these enzymes to support essential sphingolipid biosynthesis even when the native sphingolipid enzymes are partially inhibited by accumulating sphingofungins.
  • Antagonizing Self-Poisoning: Genetic evidence supports this model. Mutants lacking sphA or sphF show increased sensitivity to exogenously added sphingofungins compared to the wild-type strain or mutants lacking other cluster genes (e.g., the PKS sphB). Furthermore, overexpression of sphA or sphF can partially complement defects in sphingolipid biosynthesis mutants [1] [3]. This demonstrates that SphA and SphF actively participate in maintaining sphingolipid homeostasis, counteracting the SPT-inhibitory effects of the simultaneously produced toxin.
  • Evolutionary Advantage: This dual functionality represents a sophisticated self-resistance strategy. By integrating parts of the toxin biosynthetic machinery into the essential housekeeping sphingolipid pathway, A. fumigatus ensures its survival during sphingofungin production. This mechanism negates the need for a dedicated resistance gene (e.g., an SPT mutant allele) and directly links toxin production with the capacity to withstand its effects. This elegant solution highlights the co-evolution of secondary metabolite production and self-protection mechanisms in fungi [1] [3] [5].

Table 3: Dual Metabolic Functions of Key Sphingofungin Biosynthetic Enzymes

EnzymeRole in Sphingofungin BiosynthesisRole in Core Sphingolipid BiosynthesisEvidence for Dual Function & Self-Resistance
SphA (Aminotransferase)Transamination of PKS-derived keto-intermediateTransamination of 3-ketosphinganine to sphinganineΔsphA mutants hypersensitive to sphingofungins; SphA expression complements sphingolipid mutants
SphF (3-Ketoreductase)Reduction of C3-keto group on amino-intermediateReduction of 3-ketosphinganine to sphinganineΔsphF mutants hypersensitive to sphingofungins; SphF expression complements sphingolipid mutants

Properties

Product Name

Sphingofungin F

IUPAC Name

(E,2S,3R,4R,5S)-2-amino-3,4,5-trihydroxy-2-methyl-14-oxoicos-6-enoic acid

Molecular Formula

C21H39NO6

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C21H39NO6/c1-3-4-5-10-13-16(23)14-11-8-6-7-9-12-15-17(24)18(25)19(26)21(2,22)20(27)28/h12,15,17-19,24-26H,3-11,13-14,22H2,1-2H3,(H,27,28)/b15-12+/t17-,18+,19-,21-/m0/s1

InChI Key

KEACSJIKRANUJC-NZBAJYJFSA-N

Synonyms

sphingofungin F

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CC(C(C(C(C)(C(=O)O)N)O)O)O

Isomeric SMILES

CCCCCCC(=O)CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@](C)(C(=O)O)N)O)O)O

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